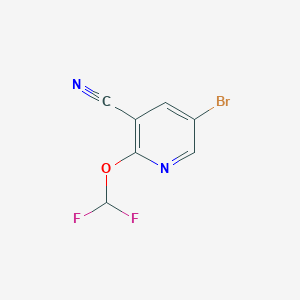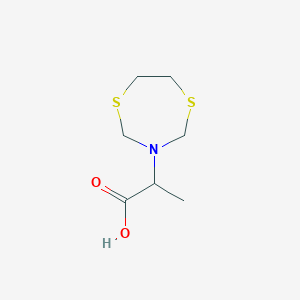
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride
Overview
Description
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropylmethoxy group attached to a methylphenyl ring, which is further connected to a propylamine chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
The synthesis of 1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Attachment to the methylphenyl ring: The cyclopropylmethoxy halide is then reacted with a methylphenyl compound under suitable conditions to form 2-cyclopropylmethoxy-3-methylphenyl intermediate.
Introduction of the propylamine chain: The intermediate is then subjected to a reaction with a propylamine derivative to form the final product.
Formation of the hydrochloride salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group or the propylamine chain can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development or its direct pharmacological effects.
Industry: The compound can be used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride: This compound has a shorter ethylamine chain, which may affect its chemical properties and biological activities.
1-(2-Cyclopropylmethoxy-3-methylphenyl)-butylamine hydrochloride: This compound has a longer butylamine chain, which can influence its solubility and interaction with molecular targets.
1-(2-Cyclopropylmethoxy-3-methylphenyl)-isopropylamine hydrochloride: The presence of an isopropyl group may alter the compound’s steric and electronic properties, impacting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-methylphenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIONQJMVZRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)



![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)









